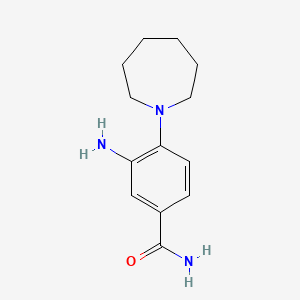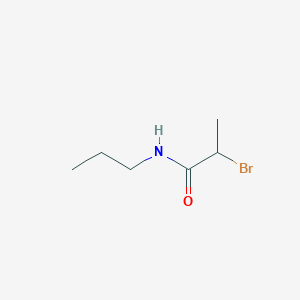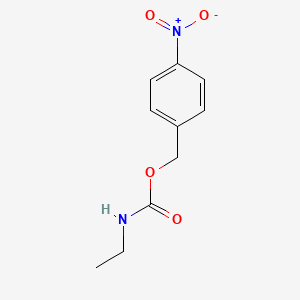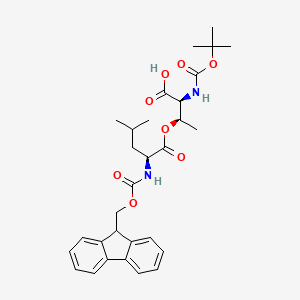![molecular formula C16H11Cl2N3OS B3039045 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 955962-38-6](/img/structure/B3039045.png)
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Activity in Oxidation Reactions
- Oxidation of Alcohols: Oxo-rhenium complexes, using sulfoxides as oxidants, demonstrate efficient catalytic activity in the oxidation of primary and secondary alcohols to corresponding aldehydes and ketones. 4-Chlorophenyl sulfoxide/ReOCl3(PPh3)2 shows selective oxidation of primary alcohols without further oxidation to acids (Sousa et al., 2013).
Reactions Involving Oxygen Transfer
- Oxygen Transfer to Rhenium Complexes: The reaction kinetics and mechanism of oxygen transfer from sulfoxides to methyloxo(dithiolato)rhenium(V) complexes were studied, providing insights into the chemistry of these complexes (Lente & Espenson, 2000).
Inhibition of Thymidylate Synthase
- Designing Inhibitors for Thymidylate Synthase: Diphenyl sulfoxides, including derivatives of 4-chlorophenyl, were studied for their inhibition of thymidylate synthase, a crucial enzyme for DNA synthesis. These studies help in understanding the enzyme's inhibition mechanism (Jones et al., 1997).
Crystal and Molecular Structure Analysis
- Molecular Structure Studies: X-ray diffraction has been used to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, providing vital information on the arrangement and interactions of these molecules (Adamovich et al., 2017).
Antimicrobial Activity
- Evaluation of Antimicrobial Properties: Novel bicyclic thiohydantoin fused to pyrrolidine compounds, including 4-chlorophenyl derivatives, have been synthesized and tested for their antimicrobial activity. Such studies are crucial for developing new antibiotics (Nural et al., 2018).
Chemical Synthesis Under Specific Conditions
- Synthesis Under Microwave Irradiation: Research on the synthesis of 4-(4-chlorophenyl) derivatives under microwave irradiation provides insights into alternative and efficient methods of chemical synthesis (Ding Xin-yu, 2006).
Propriétés
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-11-4-6-13(7-5-11)23(22)10-12-9-15(18)21-16(20-12)14-3-1-2-8-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXIPUOZCHJVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



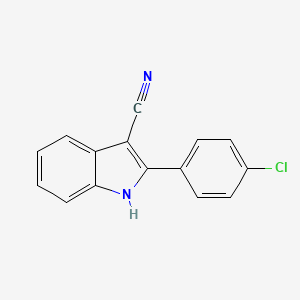
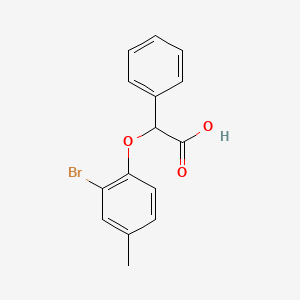
![2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B3038968.png)

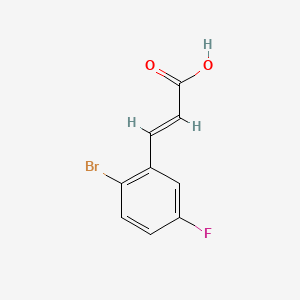
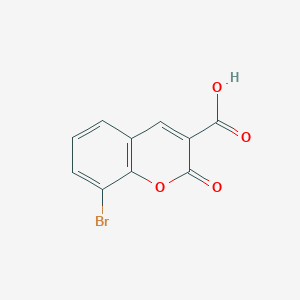

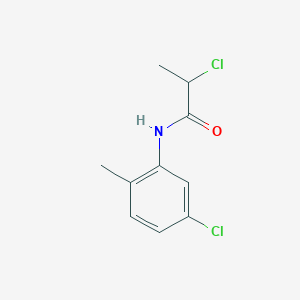
![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)
